Irium

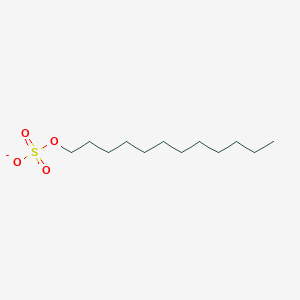

Description

An anionic surfactant, usually a mixture of sodium alkyl sulfates, mainly the lauryl; lowers surface tension of aqueous solutions; used as fat emulsifier, wetting agent, detergent in cosmetics, pharmaceuticals and toothpastes; also as research tool in protein biochemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H25O4S- |

|---|---|

Molecular Weight |

265.39 g/mol |

IUPAC Name |

dodecyl sulfate |

InChI |

InChI=1S/C12H26O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1 |

InChI Key |

MOTZDAYCYVMXPC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Core Properties of Iridium Metal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium (Ir), a member of the platinum group metals, is a silvery-white, dense, and exceptionally corrosion-resistant transition metal. Its unique combination of physical and chemical properties makes it a critical material in a wide range of scientific and technological applications, from high-temperature crucibles and electrical contacts to catalysts in organic synthesis and components in medical devices. This technical guide provides an in-depth overview of the fundamental properties of iridium metal, complete with quantitative data, detailed experimental protocols for property determination, and visualizations of key relationships.

Core Properties of Iridium

Iridium is renowned for its remarkable density, high melting point, and unparalleled resistance to corrosion. These characteristics stem from its atomic structure and strong metallic bonding.

Physical Properties

Iridium is one of the densest naturally occurring elements, second only to osmium.[1][2] Its high density is a consequence of its atomic mass and the tightly packed face-centered cubic crystal structure. The metal is also characterized by its extreme hardness and brittleness, which can make it challenging to machine.[1][3]

Chemical Properties

The most notable chemical property of iridium is its extraordinary resistance to corrosion. It is not attacked by most acids, including aqua regia, and is resistant to oxidation even at temperatures as high as 2,000 °C.[1] This inertness makes it an ideal material for applications in harsh chemical environments. Iridium can, however, be dissolved in concentrated hydrochloric acid in the presence of sodium perchlorate and reacts with molten salts such as NaCl and NaCN.[1][3]

Mechanical Properties

Iridium possesses a very high modulus of elasticity, indicating its stiffness and resistance to deformation. While its hardness is a significant advantage in applications requiring wear resistance, its brittleness at room temperature necessitates careful handling and fabrication techniques.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of iridium metal.

| Property | Value | Units |

| Atomic Number | 77 | - |

| Atomic Weight | 192.217 | u |

| Density (at 20 °C) | 22.56 | g/cm³ |

| Melting Point | 2446 | °C |

| Boiling Point | 4428 | °C |

| Crystal Structure | Face-Centered Cubic (fcc) | - |

| Lattice Parameter (a) | 383.9 | pm |

| Young's Modulus | 528 | GPa |

| Bulk Modulus | 371 | GPa |

| Shear Modulus | 209 | GPa |

| Poisson's Ratio | 0.26 | - |

| Mohs Hardness | 6.5 | - |

| Thermal Conductivity | 147 | W/(m·K) |

| Coefficient of Linear Thermal Expansion | 6.4 x 10⁻⁶ | K⁻¹ |

Experimental Protocols

The determination of iridium's properties requires specialized experimental techniques due to its high melting point and chemical inertness.

Determination of Crystal Structure by X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of iridium.

Methodology:

-

Sample Preparation: A fine powder of high-purity iridium is used. The powder is carefully loaded into a sample holder, ensuring a flat, smooth surface to minimize surface roughness effects.

-

Instrumentation: A high-resolution X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 20° to 120° with a small step size (e.g., 0.02°).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the systematic absences of certain reflections are used to identify the crystal system and space group. For iridium, the diffraction pattern will be indexed to a face-centered cubic (fcc) lattice. The lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law.

Measurement of Melting Point using Optical Pyrometry

Objective: To determine the melting point of iridium.

Methodology:

-

Sample Preparation: A small, high-purity iridium sample is placed in a high-temperature furnace, often on a refractory metal strip such as tungsten or within a ceramic crucible.

-

Furnace and Atmosphere: The furnace must be capable of reaching temperatures exceeding 2500 °C. The heating is typically performed in an inert atmosphere (e.g., argon) to prevent any potential oxidation at such high temperatures.

-

Temperature Measurement: A calibrated optical pyrometer is used to measure the temperature of the sample. The pyrometer is focused on the surface of the iridium sample.

-

Procedure: The temperature of the furnace is slowly increased. The observer continuously monitors the sample through the optical pyrometer. The melting point is identified as the temperature at which the sample begins to transition from a solid to a liquid state, often observed as a change in surface appearance or the collapse of the sample's structure. The temperature reading from the pyrometer at this point is recorded as the melting point.

Potentiodynamic Polarization for Corrosion Resistance Evaluation

Objective: To quantitatively assess the corrosion resistance of iridium in a specific electrolyte.

Methodology:

-

Sample Preparation: An iridium sample is fabricated into a working electrode. The surface of the electrode is polished to a mirror finish using a series of abrasive papers and polishing cloths to ensure a reproducible surface. The sample is then cleaned and degreased.

-

Electrochemical Cell Setup: A three-electrode electrochemical cell is used, consisting of the iridium working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (typically a platinum or graphite rod). The cell is filled with the desired electrolyte solution.

-

Procedure: The open-circuit potential (OCP) is first measured to allow the system to stabilize. The potentiodynamic scan is then initiated. The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a constant scan rate (e.g., 0.167 mV/s).

-

Data Analysis: The resulting potentiodynamic polarization curve (a plot of log(current density) vs. potential) is analyzed. Key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the pitting potential (Epit) are determined from the curve. A low icorr value and a high Epit value are indicative of high corrosion resistance. This method is based on ASTM G5 and G61 standards.[1][4][5]

Determination of Mechanical Properties via High-Temperature Tensile Testing

Objective: To measure the Young's modulus, tensile strength, and ductility of iridium at elevated temperatures.

Methodology:

-

Specimen Preparation: A standardized "dog-bone" shaped specimen of iridium is machined. Given iridium's brittleness, this often requires specialized techniques like electro-discharge machining (EDM).

-

Testing Apparatus: A universal testing machine (UTM) equipped with a high-temperature furnace and an extensometer capable of operating at elevated temperatures is used.

-

Procedure: The specimen is mounted in the grips of the UTM within the furnace. The furnace is heated to the desired test temperature, and the specimen is allowed to reach thermal equilibrium. A uniaxial tensile load is then applied to the specimen at a constant strain rate. The load and the corresponding elongation of the specimen are continuously recorded by the load cell and the extensometer, respectively.

-

Data Analysis: The load-elongation data is converted into a stress-strain curve. The Young's modulus is calculated from the slope of the initial linear-elastic portion of this curve. The ultimate tensile strength is the maximum stress reached, and the elongation at fracture provides a measure of ductility. This procedure is guided by standards such as ASTM E21.[6][7][8][9]

Visualizations

Logical Relationships of Iridium's Core Properties

Caption: Interrelation of Iridium's Properties.

Experimental Workflow for Property Determination

References

- 1. ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization | Metrohm [metrohm.com]

- 2. matergenics.com [matergenics.com]

- 3. nrc.gov [nrc.gov]

- 4. farsi.msrpco.com [farsi.msrpco.com]

- 5. metrohm.com [metrohm.com]

- 6. High Temperature Tensile Testing of Metal Materials and Its Importance [devotrans.com]

- 7. ASTM E21: Comprehensive Guide to High Temperature Tensile Testing of Metals - Cermac srl [cermacsrl.com]

- 8. zwickroell.com [zwickroell.com]

- 9. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to the Discovery and History of the Element Iridium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium (Ir), a member of the platinum group metals, is a chemical element with atomic number 77. It is renowned for its extreme density, hardness, brittleness, and exceptional resistance to corrosion, making it the most corrosion-resistant metal known.[1] This guide provides a comprehensive overview of the discovery and history of iridium, detailing the pioneering experiments that led to its identification and summarizing its key properties. The content is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter this rare and remarkable element in their work.

Discovery and History

The discovery of iridium is credited to the English chemist Smithson Tennant in 1803.[2] While investigating the insoluble residue of crude platinum ore that had been dissolved in aqua regia (a mixture of nitric and hydrochloric acids), Tennant concluded that it contained new metallic elements.[2] This black, insoluble powder had previously been dismissed by other chemists as mere graphite.[3]

Tennant subjected this residue to a series of chemical treatments, including alternating actions of alkalis and acids, which allowed him to separate two new elements: iridium and osmium.[3] He named the first element "Iridium" from the Greek goddess Iris, the personification of the rainbow, due to the vibrant and varied colors of its salts in solution.[1][2] The discovery was formally announced in a paper read to the Royal Society of London on June 21, 1804, titled "On two Metals, found in the black Powder remaining after the Solution of Platina."[4]

The historical significance of iridium extends beyond its discovery. In 1980, a team of scientists led by Luis and Walter Alvarez discovered an unusually high concentration of iridium in a thin layer of clay at the Cretaceous-Paleogene boundary. This discovery led to the widely accepted Alvarez hypothesis, which posits that a massive asteroid impact was responsible for the mass extinction event that led to the demise of the dinosaurs.[1]

Physicochemical Properties of Iridium

Iridium possesses a unique combination of physical and chemical properties that distinguish it among the elements. It is a silvery-white, brittle, and very hard metal.[1]

| Property | Value |

| Atomic Number | 77 |

| Atomic Weight | 192.217 u |

| Density | 22.56 g/cm³ |

| Melting Point | 2446 °C (4435 °F) |

| Boiling Point | 4428 °C (8002 °F) |

| Crystal Structure | Face-centered cubic |

| Electron Configuration | [Xe] 4f¹⁴ 5d⁷ 6s² |

| Electronegativity | 2.20 (Pauling scale) |

| Hardness | 6.5 (Mohs scale) |

| Corrosion Resistance | Extremely high; not attacked by any acid, including aqua regia. |

Experimental Protocols for the Discovery of Iridium

The following is a detailed description of the experimental methodology likely employed by Smithson Tennant in the discovery of iridium, based on his 1804 publication and the chemical practices of the era.

Objective: To isolate and identify the constituent elements of the insoluble black powder remaining after the dissolution of crude platinum ore in aqua regia.

Materials and Apparatus:

-

Crude platinum ore

-

Aqua regia (a freshly prepared mixture of concentrated nitric acid and hydrochloric acid)

-

Caustic soda (sodium hydroxide)

-

"Marine acid" (hydrochloric acid)

-

Crucibles

-

Heating apparatus (e.g., furnace)

-

Filtration apparatus

-

Beakers and other glassware

Procedure:

-

Digestion of Crude Platinum: A sample of crude platinum ore was digested in aqua regia. This process dissolved the platinum and other soluble metals, leaving behind a black, insoluble powder.

-

Separation of the Insoluble Residue: The resulting solution was carefully decanted or filtered to separate the dissolved platinum from the insoluble black residue. The residue was then washed to remove any remaining acidic solution.

-

Alkaline Fusion: The dried black powder was mixed with caustic soda and heated to red heat in a crucible. This fusion process converted the iridium and osmium compounds into water-soluble and acid-soluble forms.

-

Aqueous Extraction of Osmium: The fused mass was cooled and then treated with water. This step dissolved the osmate salts, which could then be separated from the remaining solid material by filtration.

-

Acid Treatment of the Iridium-Containing Residue: The remaining black residue, now enriched in iridium, was treated with "marine acid" (hydrochloric acid). This step dissolved the iridium compounds, forming a solution with a characteristic dark red color.

-

Purification and Crystallization: The acidic solution containing iridium was further purified through a series of chemical manipulations, likely involving repeated precipitations and dissolutions, to separate it from any remaining impurities. Evaporation of the purified solution would have yielded dark red crystals of an iridium salt (likely a chloroiridate).

-

Isolation of Metallic Iridium: To obtain the elemental form, Tennant would have heated the iridium salt in a reducing atmosphere (e.g., with charcoal), although his initial paper focuses on the properties of the salts.

Logical Workflow of Iridium's Discovery

Caption: Workflow of Smithson Tennant's discovery of Iridium.

Conclusion

The discovery of iridium by Smithson Tennant was a significant milestone in the history of chemistry, expanding the known elements and revealing the complexity of platinum ores. His meticulous experimental work, conducted with the limited tools of the early 19th century, laid the foundation for our understanding of this rare and valuable element. Iridium's unique properties continue to make it indispensable in a variety of modern applications, from high-performance electronics to catalysis and cancer therapy. This guide has provided a detailed overview of its discovery, properties, and the historical experimental procedures, offering a valuable resource for the scientific community.

References

A Technical Guide to the Natural Abundance and Isotopes of Iridium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic composition of iridium (Ir). It is designed to serve as a core reference for researchers, scientists, and professionals in drug development who require detailed and accurate data on this element. The guide includes tabulated quantitative data, in-depth experimental methodologies for isotopic analysis, and a visualization of a relevant experimental workflow.

Natural Abundance and Stable Isotopes of Iridium

Iridium, with the atomic number 77, is a dense, corrosion-resistant transition metal of the platinum group. In its natural state, iridium is composed of two stable isotopes: ¹⁹¹Ir and ¹⁹³Ir.[1][2] The more abundant of the two is ¹⁹³Ir.[1] The standard atomic weight of iridium is approximately 192.217 u.

Table 1: Natural Abundance and Properties of Stable Iridium Isotopes

| Isotope | Atomic Mass (u) | Natural Abundance (%) |

| ¹⁹¹Ir | 190.96059 | 37.3 |

| ¹⁹³Ir | 192.96292 | 62.7 |

Data sourced from multiple consistent references.[1][3][4][5]

Radioisotopes of Iridium

In addition to its stable isotopes, numerous radioactive isotopes of iridium have been synthesized, with mass numbers ranging from 164 to 205.[6] The most stable of these radioisotopes is ¹⁹²Ir, which has a half-life of 73.83 days and is utilized in applications such as brachytherapy for cancer treatment and industrial radiography.[1][7][8] Another notable long-lived isomer is ¹⁹²ᵐ²Ir, with a half-life of 241 years.[6] Most other iridium radioisotopes have significantly shorter half-lives, often less than a day.[6]

Table 2: Selected Radioisotopes of Iridium and their Properties

| Isotope | Half-Life | Primary Decay Mode(s) |

| ¹⁹⁰Ir | 11.78 d | Electron Capture (EC) |

| ¹⁹²Ir | 73.83 d | β⁻ |

| ¹⁹²ᵐ²Ir | 241 y | Isomeric Transition (IT) |

| ¹⁹⁴Ir | 19.15 h | β⁻ |

| ¹⁹⁵Ir | 2.5 h | β⁻ |

This table presents a selection of commonly referenced radioisotopes and does not represent an exhaustive list.

Experimental Protocol: Determination of Iridium Isotopic Abundance by MC-ICP-MS

The precise determination of the isotopic abundance of iridium is crucial for various scientific applications. The current state-of-the-art method for this purpose is Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][6] This technique offers high precision and accuracy in isotope ratio measurements.

Principle

MC-ICP-MS utilizes an inductively coupled plasma source to ionize the iridium sample. The resulting ions are then accelerated and passed through a magnetic sector, which separates them based on their mass-to-charge ratio. Multiple detectors (Faraday cups) simultaneously collect the ion beams of the different isotopes, allowing for the precise measurement of their ratios.

Methodology

A detailed experimental protocol for the determination of iridium isotopic composition using MC-ICP-MS is outlined below, based on established methodologies.[1][6]

1. Sample Preparation:

-

Iridium-containing samples are first chemically purified to remove any matrix elements that could cause isobaric interferences.

-

The purified iridium is then dissolved in a suitable acid, typically hydrochloric acid (HCl), to create a sample solution.

2. Instrumental Setup:

-

A high-resolution multicollector inductively coupled plasma mass spectrometer is used.

-

The instrument is configured to simultaneously measure the ion beams of ¹⁹¹Ir and ¹⁹³Ir using Faraday cups.

3. Mass Bias Correction:

-

Instrumental mass fractionation (mass bias) is a significant effect in MC-ICP-MS that needs to be corrected for accurate isotope ratio measurements.

-

A regression model is employed for mass bias correction. This involves using certified isotopic reference materials of other elements as primary calibrators. Commonly used standards for this purpose include NIST SRM 997 (thallium) and NIST SRM 989 (rhenium).[1][6]

-

To induce a measurable drift in mass bias over a shorter time frame, the plasma's radiofrequency (RF) power can be incrementally increased during the measurement sessions.[1][6]

4. Data Acquisition:

-

The sample solution is introduced into the plasma.

-

The ion signals for ¹⁹¹Ir and ¹⁹³Ir are measured simultaneously over a series of short measurement sessions (e.g., 10-30 minutes).[1][6]

-

The process is repeated multiple times to ensure statistical robustness of the data.

5. Data Analysis:

-

The measured isotope ratios are corrected for mass bias using the data obtained from the isotopic standards and the regression model.

-

The corrected isotope ratios are then used to calculate the absolute isotopic abundances and the atomic weight of iridium.

Application Workflow: Iridium Isotope Tag-Assisted LC-MS for Metabolomics

The unique isotopic signature of iridium can be leveraged in advanced analytical techniques. One such application is the use of iridium-containing tags for the sensitive and accurate quantification of metabolites, such as fatty acids, in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

The following Graphviz diagram illustrates the experimental workflow for this method.

Caption: Workflow for Iridium Isotope Tag-Assisted LC-MS.

This workflow demonstrates how the natural isotopic abundance of iridium provides a unique signature for identifying and quantifying molecules of interest in complex biological matrices. The distinct 37.3% to 62.7% ratio of ¹⁹¹Ir to ¹⁹³Ir in the derivatizing agent allows for the clear identification of tagged analytes from the background noise in the mass spectrum, thereby enhancing the sensitivity and accuracy of the quantification.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Multicollector ICP-MS (MC ICPMS) | Thermo Fisher Scientific - US [thermofisher.com]

- 3. ARES | Research | Laboratories | Multi Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) [ares.jsc.nasa.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Determination of the Isotopic Composition of Iridium Using Multicollector-ICPMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Ionization Mass Spectrometry (TIMS) | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Iridium Isotope Tag-Assisted LC-MS Method for Global Profiling and Quantification of Nonvolatile Serum Fatty Acids in Nonalcoholic Fatty Liver Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unstable Electron: A Guide to Iridium's Electronic Configuration and Oxidation States for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iridium (Ir), a dense and highly corrosion-resistant transition metal, presents a fascinating and complex electronic structure that gives rise to a wide array of oxidation states. This versatility makes iridium and its complexes invaluable in various scientific fields, including catalysis, materials science, and, increasingly, in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the electronic configuration and oxidation states of iridium, tailored for professionals in research and drug development.

Electronic Configuration: The Foundation of Iridium's Reactivity

Iridium, with an atomic number of 77, possesses a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s² .[1][2][3] This configuration, with a partially filled 5d orbital, is the primary determinant of its chemical behavior, allowing for the removal or sharing of a varying number of electrons and leading to its diverse oxidation states. The valence electrons, those in the 5d and 6s orbitals, are the most energetically accessible for chemical bonding.

Oxidation States: A Spectrum of Possibilities

Iridium is distinguished by its ability to exist in a remarkably broad range of oxidation states, from -3 to the exceptionally high +9.[4][5] The most commonly encountered oxidation states in its compounds are +1, +3, and +4.[4] This wide variability is a direct consequence of the relatively small energy differences between the 5d and 6s orbitals.

The accessibility of these states is crucial in the design of iridium-based catalysts and drugs, as the oxidation state of the iridium center dictates the geometry, reactivity, and stability of the complex. For instance, iridium(I) complexes are often square planar and serve as precursors for catalytic reactions, while iridium(III) complexes are typically octahedral and are explored for their photophysical and biological properties.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data associated with iridium and its various oxidation states.

| Property | Value |

| Atomic Number | 77 |

| Ground State Electron Configuration | [Xe] 4f¹⁴ 5d⁷ 6s²[1][2][3] |

| Common Oxidation States | +1, +3, +4[4] |

| Full Range of Oxidation States | -3, -2, -1, 0, +1, +2, +3, +4, +5, +6, +7, +8, +9[4][5] |

Table 1: Fundamental Properties of Iridium

| Ionization Energy | Enthalpy (kJ/mol) |

| 1st | 865.19 |

| 2nd | 1640 |

| 3rd | 2700 |

| 4th | 3860 |

| 5th | 5500 |

| 6th | 6950 |

| 7th | 8590 |

| 8th | 10100 |

| 9th | 11800 |

| 10th | 18800 |

Table 2: Successive Ionization Energies of Iridium [2]

| Oxidation State | Ionic Radius (pm) |

| Ir(III) | 82 |

| Ir(IV) | 77 |

| Ir(V) | 71 |

Table 3: Ionic Radii of Common Iridium Oxidation States

Experimental Determination of Oxidation States

The precise determination of the oxidation state of iridium in a complex is paramount for understanding its reactivity and mechanism of action. Several spectroscopic techniques are routinely employed for this purpose.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful, element-specific technique that provides information on the electronic structure and local coordination environment of an absorbing atom. For iridium, XAS at the L-edge is particularly informative.

Methodology:

-

Sample Preparation: The iridium-containing sample, which can be a solid, liquid, or gas, is placed in the path of a tunable X-ray beam. For in-situ or operando studies, a specialized electrochemical cell is used.[6]

-

Data Acquisition: The X-ray energy is scanned across the iridium L₃-edge (around 11.215 keV). The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.

-

Spectral Analysis: The position and features of the absorption edge, particularly the "white line," are sensitive to the oxidation state of the iridium atom.[4] A higher energy position of the absorption edge generally corresponds to a higher oxidation state. The spectrum of the unknown sample is often compared to the spectra of well-characterized iridium standards in known oxidation states for accurate determination.[6]

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that measures the binding energies of core-level electrons. The binding energy of an electron is influenced by the chemical environment and the oxidation state of the atom.

Methodology:

-

Sample Preparation: The sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray source (e.g., Al Kα).

-

Data Acquisition: The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer.

-

Spectral Analysis: The binding energy is calculated from the kinetic energy of the photoelectron and the energy of the incident X-ray photon. The binding energies of the Ir 4f core levels are characteristic of the iridium oxidation state. Higher binding energies are generally associated with higher oxidation states due to the increased electrostatic attraction between the core electrons and the nucleus.

Catalytic Relevance: Visualizing a Catalytic Cycle

The ability of iridium to shuttle between different oxidation states is the cornerstone of its catalytic activity. A prime example is Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]⁺, which is highly effective for hydrogenation reactions.[7][8] The catalytic cycle involves the oxidative addition of hydrogen to the iridium(I) center, followed by coordination of the substrate, migratory insertion, and reductive elimination to regenerate the catalyst.

Figure 1: A simplified catalytic cycle for hydrogenation by an iridium catalyst.

Logical Workflow for Oxidation State Determination

The selection of an appropriate experimental technique for determining the oxidation state of iridium depends on several factors, including the nature of the sample and the desired information (bulk vs. surface).

Figure 2: A decision workflow for selecting a technique to determine the oxidation state of iridium.

Conclusion

The rich and varied chemistry of iridium, stemming from its unique electronic configuration, offers a vast landscape for scientific exploration and application. A thorough understanding of its electronic properties and the ability to accurately determine its oxidation states are fundamental for researchers and professionals in drug development and catalysis. This guide provides a foundational overview to aid in the rational design and investigation of novel iridium-based compounds with tailored functionalities.

References

- 1. youtube.com [youtube.com]

- 2. ICMAB - Iridium Oxide Redox Gradient Material: Operando X‑ray Absorption of Ir Gradient Oxidation States during IrOx Bipolar Electrochemistry [icmab.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. periodictable.chemicalaid.com [periodictable.chemicalaid.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 8. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to Preliminary Studies in Iridium Complex Chemistry

For Researchers, Scientists, and Drug Development Professionals

Iridium, a dense and corrosion-resistant transition metal of the platinum family, forms a diverse array of organometallic complexes.[1] These complexes are of significant academic and industrial interest due to their rich photophysical properties, variable oxidation states, and versatile catalytic activities.[1][2] This guide provides a foundational overview of the synthesis, characterization, and key applications of iridium complexes, with a focus on their roles as photosensitizers in drug development and as catalysts in organic synthesis.

Synthesis and Characterization of Iridium Complexes

The functionality of an iridium complex is intrinsically linked to its structure. The synthesis is typically a multi-step process involving the coordination of various organic ligands to the iridium metal center.

General Synthesis of Cyclometalated Iridium(III) Complexes

A prevalent class of iridium compounds are the cyclometalated Ir(III) complexes. A common synthetic route involves the reaction of an iridium precursor, such as iridium(III) chloride hydrate (IrCl₃·3H₂O), with the desired cyclometalating ligands (often substituted phenylpyridines) in a high-boiling point solvent like 2-ethoxyethanol.[3] This reaction typically proceeds through a chloro-bridged dimer intermediate, which is then reacted with an ancillary ligand (e.g., acetylacetonate) to yield the final mononuclear complex.[3][4]

Characterization Techniques

Once synthesized, the complexes are rigorously characterized to confirm their structure and purity using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure in solution.[3][4][5]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution, verifying the elemental composition.

-

X-ray Crystallography: Offers unambiguous determination of the solid-state structure, including bond lengths, angles, and stereochemistry.[3]

-

UV-Visible (UV-Vis) Absorption Spectroscopy: Used to study the electronic transitions within the complex, including ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) bands.[4][6][7]

-

Photoluminescence (PL) Spectroscopy: Characterizes the emissive properties of the complexes, determining their emission wavelengths, quantum yields, and excited-state lifetimes.[4][7][8]

Applications in Photodynamic Therapy (PDT)

Iridium(III) complexes are highly promising as photosensitizers (PS) for Photodynamic Therapy (PDT), a non-invasive cancer treatment modality.[6][9] PDT relies on three components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[9] Upon light activation, the PS transfers energy to surrounding oxygen to generate cytotoxic reactive oxygen species (ROS), which induce localized cell death.[6]

Mechanism of Action

The photodynamic process is initiated when the iridium complex absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). Due to the heavy atom effect of iridium, it efficiently undergoes intersystem crossing (ISC) to a long-lived triplet excited state (T₁).[10] From this triplet state, two primary pathways for ROS generation can occur:

-

Type I Mechanism: The excited PS interacts with biomolecules via electron transfer, producing radical ions that react with oxygen to form superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[10][11]

-

Type II Mechanism: The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[10][11]

Many iridium complexes can operate through both mechanisms simultaneously.[11]

Cellular Signaling Pathways

The ROS generated by activated iridium complexes can induce cell death through various pathways, most notably apoptosis. Often, these complexes are designed to accumulate in specific organelles, such as mitochondria.[6][8][9] ROS production in the mitochondria disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[12][13] This event triggers a cascade of caspase activation (e.g., Caspase-9), ultimately leading to programmed cell death.[8][12] Some iridium complexes have also been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[14][15]

Applications in Homogeneous Catalysis

Iridium complexes are powerful catalysts for a variety of organic transformations, including hydrogenation and the industrial synthesis of acetic acid via the Cativa process.[2] Their ability to activate strong chemical bonds like C-H bonds makes them particularly valuable in synthetic chemistry.[2]

General Catalytic Workflow

The development and application of an iridium catalyst follow a logical progression from synthesis to reaction optimization and recycling. This workflow is crucial for identifying efficient and robust catalytic systems.

References

- 1. mgesjournals.com [mgesjournals.com]

- 2. Organoiridium chemistry - Wikipedia [en.wikipedia.org]

- 3. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway [frontiersin.org]

- 13. Design, synthesis and biological evaluation of iridium(III) complexes as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Folate-targeted iridium complexes amplify photodynamic therapy efficacy through ferroptosis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. High Photocytotoxicity Iridium(III) Complex Photosensitizer for Photodynamic Therapy Induces Antitumor Effect Through GPX4-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Iridium's Power: An In-depth Technical Guide to its Organometallic Chemistry for Researchers and Drug Development Professionals

Introduction

Iridium, a dense and corrosion-resistant precious metal, has emerged as a powerhouse in the realm of organometallic chemistry. Its unique electronic properties and versatile reactivity have positioned it at the forefront of innovations in catalysis and medicinal chemistry. This technical guide provides a comprehensive exploration of the core principles of organometallic iridium chemistry, offering researchers, scientists, and drug development professionals a detailed understanding of its applications, from enhancing synthetic efficiency to pioneering new cancer therapies. The ability of iridium to exist in a range of oxidation states, most commonly Ir(I) and Ir(III), and to form stable complexes with a variety of ligands, underpins its remarkable catalytic activity and therapeutic potential.[1]

Core Concepts in Organometallic Iridium Chemistry

The rich chemistry of organoiridium compounds stems from the metal's ability to readily participate in fundamental organometallic reactions such as oxidative addition, reductive elimination, and migratory insertion. These processes are central to its catalytic prowess.

Oxidation States: While iridium can exist in oxidation states from -3 to +5, the most relevant to its organometallic chemistry are Ir(I) (d8 configuration) and Ir(III) (d6 configuration).[1] Ir(I) complexes are typically square planar or trigonal bipyramidal and are often coordinatively unsaturated, making them excellent catalyst precursors.[1] Ir(III) complexes generally adopt a stable octahedral geometry.[1]

Common Ligands: The reactivity and stability of organoiridium complexes are heavily influenced by the surrounding ligands. Key ligand classes include:

-

Phosphines: Triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are common examples that modulate the steric and electronic properties of the metal center.

-

N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form robust bonds with iridium, leading to highly stable and active catalysts.[2][3]

-

Cyclopentadienyl (Cp) and Pentamethylcyclopentadienyl (Cp*): These bulky ligands are crucial in forming "half-sandwich" complexes, which have shown significant promise as anticancer agents and catalysts.[4][5]

-

Cyclometalating Ligands: Ligands such as 2-phenylpyridine (ppy) form a chelate ring with iridium through both a nitrogen and a carbon atom, resulting in highly stable and often luminescent complexes.[6][7]

Key Compound Classes in Organometallic Iridium Chemistry

Several classes of organoiridium compounds have become iconic in the field due to their unique reactivity and broad utility.

Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]): This square planar Ir(I) complex is renowned for its ability to undergo oxidative addition with a wide range of molecules, including H₂, halogens, and alkyl halides.[8][9] A hallmark reaction of Vaska's complex is its reversible binding of molecular oxygen.[8]

Crabtree's Catalyst ([Ir(COD)(PCy₃)(Py)]PF₆): This cationic Ir(I) complex is a highly active and selective catalyst for hydrogenation reactions, particularly for hindered olefins.[10][11] Its ability to be directed by coordinating functional groups on the substrate allows for excellent stereocontrol.

Cyclometalated Iridium(III) Complexes: These complexes, often featuring ligands like 2-phenylpyridine, are intensely studied for their photophysical properties.[6][7] Their strong phosphorescence has led to their use as emitters in organic light-emitting diodes (OLEDs) and as photosensitizers in photoredox catalysis and photodynamic therapy.[1]

Iridium N-Heterocyclic Carbene (NHC) Complexes: The strong iridium-carbon bond in these complexes imparts high stability and catalytic activity.[2][3] They have found widespread use in a variety of catalytic transformations, including transfer hydrogenation and C-H activation.[2][12][13]

Applications in Catalysis

The catalytic applications of organoiridium complexes are vast and continue to expand. Their high activity, selectivity, and functional group tolerance make them invaluable tools in modern organic synthesis.

Asymmetric Hydrogenation

Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of a wide range of substrates, including unfunctionalized olefins and ketones, producing chiral molecules with high enantiomeric excess (ee).[14][15][16] Chiral ligands, often containing phosphorus and nitrogen donor atoms, are employed to create a chiral environment around the iridium center, enabling stereoselective hydrogen delivery.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Base | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref. |

| --INVALID-LINK-- | (S,S)-TsDPEN | Acetophenone | 2-Propanol | t-BuOK | 15 | 60 | >99 | 99 | [17] |

| --INVALID-LINK-- | SpiroPAP | Acetophenone | Toluene | - | 50 | rt | >99 | >99 | [14] |

| --INVALID-LINK-- | f-Amphol | 4-Methoxyacetophenone | 2-Propanol | t-BuOK | 50 | 30 | 99 | 99.9 | [18] |

| --INVALID-LINK-- | Tridentate PNN | 4-Chloroacetophenone | Toluene | - | 50 | 60 | 99 | 99 | [19] |

C-H Activation

Iridium complexes have revolutionized the field of C-H activation, enabling the direct functionalization of otherwise inert C-H bonds.[20] This atom-economical approach allows for the late-stage functionalization of complex molecules, a highly valuable strategy in drug discovery. Directing groups on the substrate are often used to guide the iridium catalyst to a specific C-H bond, ensuring high regioselectivity.

Water Oxidation

Iridium complexes, particularly those that form iridium oxide nanoparticles in situ, are among the most active and robust catalysts for the water oxidation reaction, a key step in artificial photosynthesis and the production of hydrogen fuel.[21][22][23] These catalysts facilitate the four-electron oxidation of water to molecular oxygen.

Table 2: Iridium-Catalyzed Water Oxidation

| Catalyst Precursor | Oxidant | Conditions | Turnover Frequency (TOF) | Ref. |

| IrO₂ nanoparticles | [Ru(bpy)₃]³⁺ | Acetonitrile/water | - | [21] |

| [Cp*Ir(chelate)X] | NaIO₄ | Aqueous solution | High rates | [23] |

| IrO₂-TiO₂ | Ce⁴⁺ | Aqueous solution | Up to ~40 min⁻¹ | [24] |

| Ir-NHC complex | Electrochemical | Aqueous electrolyte | Dependent on pH and anion | [16] |

Applications in Drug Development

The unique chemical properties of organoiridium complexes have made them attractive candidates for the development of novel therapeutic agents, particularly in the field of oncology.[4][5][25][26]

Anticancer Agents

Many organoiridium complexes exhibit potent cytotoxicity against a range of cancer cell lines, often with mechanisms of action distinct from traditional platinum-based drugs.[4][27] This offers the potential to overcome drug resistance. Their anticancer activity is often attributed to the induction of oxidative stress and apoptosis.[1][4]

Mechanism of Action: Several signaling pathways have been implicated in the anticancer effects of iridium complexes:

-

ROS-Mediated Apoptosis: Iridium complexes can catalytically generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the intrinsic apoptotic pathway.[1] This involves the disruption of the mitochondrial membrane potential and the activation of caspases.

-

PI3K/AKT/mTOR Pathway Inhibition: Some iridium complexes have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer and plays a crucial role in cell proliferation and survival.[20][22]

-

Endoplasmic Reticulum Stress: Certain iridium complexes can accumulate in the endoplasmic reticulum (ER), inducing ER stress and leading to the unfolded protein response (UPR), which can ultimately trigger apoptosis.[6][20]

Table 3: Cytotoxicity of Selected Organoiridium Complexes

| Complex | Cell Line | IC₅₀ (µM) | Proposed Mechanism | Ref. |

| [Ir(ppy)₂(bpy)]⁺ | A549, HeLa | 1.4 - 35.0 | ROS elevation, apoptosis | [6] |

| [Ir(Cp*)(phpy)(Cl)] | A2780 | Lower than cisplatin | ROS production | [7] |

| [Ir(ppy)₂(FTTP)]PF₆ | HeLa | 0.83 | ROS generation, PI3K/AKT/mTOR inhibition | [22] |

| [Ir(ppy)₂(DIP)]⁺ | Various cancer cells | Lower than cisplatin | ER stress, mitochondria-mediated apoptosis | [6] |

Experimental Protocols

Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Dimethylformamide (DMF)

-

Aniline (optional, as an accelerator)

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iridium(III) chloride hydrate and triphenylphosphine in dimethylformamide.[18][28]

-

The reaction mixture is heated under a nitrogen atmosphere. DMF serves as both the solvent and the source of the carbonyl ligand through decomposition at elevated temperatures.[29][18][28] Aniline can be added to accelerate the reaction.[18][28]

-

The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by the color change of the solution.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, Vaska's complex, is isolated by filtration, washed with a suitable solvent (e.g., ethanol) to remove impurities, and dried under vacuum.

-

The bright yellow crystalline solid is characterized by IR spectroscopy (ν(CO) ~1967 cm⁻¹) and NMR spectroscopy.[30]

Synthesis of Crabtree's Catalyst ([Ir(COD)(PCy₃)(Py)]PF₆)

Materials:

-

[(Ir(COD)Cl)₂]

-

Tricyclohexylphosphine (PCy₃)

-

Pyridine (Py)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Acetone

-

Dichloromethane

-

Diethyl ether

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [(Ir(COD)Cl)₂] in acetone.

-

To this solution, add tricyclohexylphosphine and pyridine.[10]

-

Stir the mixture at room temperature for a specified period.

-

Add a solution of ammonium hexafluorophosphate in acetone to precipitate the product.[10]

-

The resulting orange solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

The catalyst can be recrystallized from a mixture of dichloromethane and diethyl ether.[10]

-

Characterization is performed using NMR spectroscopy and elemental analysis.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone

Materials:

-

[(Ir(COD)Cl)₂]

-

Chiral ligand (e.g., (S,S)-TsDPEN)

-

Acetophenone

-

2-Propanol (IPA)

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas supply

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, charge a pressure reactor vial with [(Ir(COD)Cl)₂] and the chiral ligand.

-

Add degassed 2-propanol and stir the mixture to form the catalyst precursor.

-

In a separate vial, prepare a solution of acetophenone and potassium tert-butoxide in 2-propanol.

-

Add the substrate solution to the catalyst precursor solution.

-

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 15 atm) and heat to the specified temperature (e.g., 60 °C).[17]

-

Stir the reaction mixture for the required time.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualizations of Key Pathways and Workflows

Experimental Workflow for Iridium-Catalyzed Asymmetric Hydrogenation

Caption: Workflow for a typical iridium-catalyzed asymmetric hydrogenation experiment.

Signaling Pathway for ROS-Mediated Apoptosis Induced by Iridium Complexes

References

- 1. Mitochondria- and endoplasmic reticulum-localizing iridium(III) complexes induce immunogenic cell death of 143B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Photoinduced ROS regulation of apoptosis and mechanism studies of iridium( iii ) complex against SGC-7901 cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00732A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 17. researchgate.net [researchgate.net]

- 18. Vaska's_complex [chemeurope.com]

- 19. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]

- 20. Membrane localized iridium(III) complex induces endoplasmic reticulum stress and mitochondria-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pcliv.ac.uk [pcliv.ac.uk]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. Structural Features of Caspase-Activating Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Endoplasmic reticulum-targeted iridium(III) photosensitizer induces pyroptosis for augmented tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Vaska's complex - Wikipedia [en.wikipedia.org]

- 29. files.core.ac.uk [files.core.ac.uk]

- 30. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Iridium's Catalytic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iridium, a dense, corrosion-resistant transition metal, has emerged as a powerhouse in the world of catalysis. Its unique electronic properties and ability to access a range of oxidation states enable it to catalyze a wide array of chemical transformations with remarkable efficiency and selectivity.[1] This technical guide delves into the core of iridium's catalytic activity, providing a comprehensive overview of its applications in key organic reactions, detailed experimental protocols, and a summary of its performance metrics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiming to leverage the exceptional capabilities of iridium catalysts in their work.

Asymmetric Hydrogenation: A Gateway to Chiral Molecules

Iridium catalysts, particularly those featuring chiral P,N-ligands, have revolutionized asymmetric hydrogenation, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry.[1][2] These catalysts have proven to be highly effective for the hydrogenation of a broad spectrum of substrates, including unfunctionalized olefins, ketones, and imines, often with exceptional enantioselectivity.[2][3]

Quantitative Data for Iridium-Catalyzed Asymmetric Hydrogenation

The performance of various iridium catalysts in asymmetric hydrogenation is summarized in the tables below, showcasing their efficiency across different substrates.

| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reference |

| N-aryl ketimine | [Ir(cod)Cl]₂ / SIPHOX | Toluene | 25 | 50 | >97 | - | - | [4] |

| N-phosphinoylimine | Iridium tridentate catalyst | - | - | - | up to 99 | 10,000 | - | [3] |

| Pyridyl alkyl ketone | Anionic Ir-catalyst | - | - | - | 99 | 1,000,000 | - | [5] |

| Acetophenone | Anionic Ir-catalyst | - | - | - | 99 | 13,425,000 | 224 s⁻¹ | [5] |

| 1-alkyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂-TaniaPhos | - | - | 6 | >96 | - | - | [6] |

| α-fluoro-β-enamino esters | Ir / ZhaoPhos | - | - | - | 91->99 | up to 8600 | - | [6] |

| γ- and δ-ketoacids | Chiral spiro iridium catalyst | - | - | - | >99 | up to 100,000 | - | [6] |

| Halogenated Ketones | Iridium catalyst | - | - | - | up to 99 | - | - | [7] |

Experimental Protocol: Asymmetric Hydrogenation of an Imine

This protocol is a representative example for the iridium-catalyzed asymmetric hydrogenation of an imine.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

Chiral ligand (e.g., a phosphine-oxazoline (PHOX) ligand)

-

Substrate (e.g., an N-aryl ketimine)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, a glass liner for the autoclave is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

-

Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

-

The imine substrate (1.0 mmol) is added to the catalyst solution.

-

The glass liner is sealed inside the autoclave.

-

The autoclave is purged with hydrogen gas three times.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).

-

The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitored by techniques like TLC or GC-MS.

-

Upon completion, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the chiral amine.

-

The enantiomeric excess of the product is determined by chiral HPLC or SFC.

Catalytic Cycle of Asymmetric Hydrogenation

The generally accepted mechanism for iridium-catalyzed asymmetric hydrogenation involves an Ir(I)/Ir(III) catalytic cycle.

References

- 1. fastercapital.com [fastercapital.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. researchgate.net [researchgate.net]

Iridium: A Comprehensive Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium, a rare and dense platinum-group metal, possesses a unique combination of physical and chemical properties that make it an indispensable material in a wide range of advanced scientific and technological applications. With an exceptionally high melting point, outstanding corrosion resistance, and remarkable catalytic activity, iridium and its alloys are at the forefront of materials science innovation. This technical guide provides an in-depth exploration of the core applications of iridium, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers, scientists, and professionals in drug development.

High-Temperature Applications: Crucibles for Single Crystal Growth

Iridium's high melting point (2446 °C) and excellent thermal stability make it the material of choice for crucibles used in the growth of high-purity single crystals.[1][2] These crystals are fundamental components in various technologies, including lasers, semiconductors, and scintillators for medical imaging.

Crystal Growth Methods

Iridium crucibles are predominantly used in the Czochralski (CZ), Edge-defined Film-fed Growth (EFG), and Bridgman-Stockbarger methods for growing oxide crystals.[1][3][4]

-

Czochralski (CZ) Method: In this technique, a seed crystal is dipped into a melt of the desired material held in an iridium crucible. The seed is then slowly pulled upwards while rotating, allowing for the growth of a large, single-crystal ingot.[1] This method is widely used for producing sapphire and lithium tantalate crystals.[3]

-

Edge-defined Film-fed Growth (EFG) Method: The EFG method utilizes an iridium die to shape the molten material as it is drawn from the crucible, enabling the growth of crystals in specific shapes, such as sheets or tubes.[3][5]

-

Bridgman-Stockbarger Process: This method involves the directional solidification of a melt contained within an iridium crucible by passing it through a temperature gradient.[4]

Quantitative Data: Properties of Iridium for High-Temperature Applications

| Property | Value | Unit | Reference |

| Melting Point | 2446 | °C | [2] |

| Density | 22.56 | g/cm³ | [2] |

| Vickers Hardness (Pure) | ~56 | HV | [2][6] |

| Vickers Hardness (50% Pt-Ir Alloy) | >500 | HV | [2][6] |

Experimental Protocol: Czochralski Growth of Sapphire Crystals

-

Crucible Preparation: A high-purity iridium crucible is charged with raw sapphire (Al₂O₃) material.

-

Melting: The crucible is heated in a controlled atmosphere (typically inert) to a temperature above the melting point of sapphire (~2050 °C). Iridium crucibles can be used at temperatures up to approximately 2300°C.[4][7]

-

Seeding: A sapphire seed crystal is lowered into the molten alumina.

-

Crystal Pulling: The seed crystal is slowly withdrawn from the melt while being rotated. The pulling rate and rotation speed are critical parameters that control the crystal's diameter and quality. A typical pulling rate is around 0.5 mm/min.[5]

-

Cooling: After the desired length of the crystal is grown, it is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Visualization: Czochralski Crystal Growth Workflow

Protective Coatings for Extreme Environments

Iridium's exceptional corrosion and oxidation resistance, coupled with its high melting point, makes it an excellent coating material for protecting substrates in harsh environments, such as in rocket engines and for graphite components in re-entry vehicles.[8][9][10]

Deposition Techniques

Several methods are employed to deposit iridium coatings, each offering control over the coating's microstructure and properties:

-

Electron Beam Evaporation: A high-energy electron beam is used to vaporize iridium in a vacuum, which then condenses on the substrate.[9] A thin titanium adhesion layer (2-7 nm) is often used to improve bonding.[9]

-

Plasma-Arc Deposition: This technique uses a plasma jet to melt and spray iridium onto the substrate.[10]

-

Electrodeposition: An iridium coating is deposited on a conductive substrate from a solution containing iridium ions.[11]

Performance Data: Iridium Coatings

| Substrate | Coating Thickness | Application Environment | Performance | Reference |

| Graphite | Not specified | Air at temperatures up to 3600°F (1982°C) for 1 hour or more | Provides complete oxidation protection.[10] | [10] |

| Tungsten | Not specified | 1300 K | Forms a stable IrO₂ oxide film, providing excellent high-temperature protection.[11] | [11] |

| Silicon | 1000 Å (100 nm) | General | High-quality, uniform coating.[9] | [9] |

Experimental Protocol: Electron Beam Evaporation of Iridium Coating

-

Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants.

-

Adhesion Layer Deposition (Optional): A thin adhesion layer of titanium (e.g., 30 Å) is deposited onto the substrate using electron beam evaporation.[9]

-

Iridium Deposition: The vacuum chamber is evacuated, and an electron beam is directed at a high-purity iridium source. The vaporized iridium travels in a line-of-sight path and deposits onto the substrate. The deposition rate and substrate temperature are controlled to achieve the desired coating thickness and microstructure.

-

Cooling and Characterization: The coated substrate is cooled, and the coating's thickness, adhesion, and morphology are characterized using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD).

Visualization: Iridium Coating Deposition Workflow

Organic Light-Emitting Diodes (OLEDs)

Iridium complexes are pivotal in the development of highly efficient phosphorescent OLEDs (PhOLEDs).[12][13][14] The heavy iridium atom facilitates strong spin-orbit coupling, enabling the harvesting of both singlet and triplet excitons, which significantly improves the internal quantum efficiency of the device.[12]

Iridium Complexes as Phosphorescent Emitters

Cyclometalated iridium(III) complexes are the most studied class of phosphorescent emitters for OLED applications.[14][15] By modifying the ligands attached to the iridium center, the emission color can be tuned across the visible spectrum (red, green, and blue).[14]

Performance of Iridium-Based OLEDs

| Iridium Complex Type | Emission Color | Quantum Efficiency | Key Features | Reference |

| [3+2+1] Coordinated Ir(III) Complex | Deep Blue (CIE: 0.16, 0.17) | 84 ± 5% (Photoluminescence) | High stability and rapid singlet-to-triplet transition (0.9–1.2 ps).[15][16] | [15][16] |

| Ir(mppy)₃ and similar complexes | Green, Red | High | Focus of early and ongoing research for achieving full-color displays.[12] | [12] |

Experimental Protocol: Fabrication of a Thermally Evaporated OLED

-

Substrate Cleaning: An indium tin oxide (ITO)-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Layer Deposition: A series of organic and inorganic layers are deposited onto the ITO substrate in a high-vacuum chamber via thermal evaporation. A typical device structure is: ITO / Hole Injection Layer (e.g., HATCN, 10 nm) / Hole Transport Layer (e.g., TAPC, 40 nm) / Emissive Layer (e.g., 10 wt% Iridium Complex in DPEPO host, 10 nm) / Electron Transport Layer (e.g., TmpypB, 40 nm) / Electron Injection Layer (e.g., Liq, 2.5 nm) / Cathode (e.g., Al, 100 nm).[15][16]

-

Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

-

Characterization: The current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the OLED are measured.

Visualization: OLED Fabrication Workflow

Catalysis

Iridium and its complexes are highly effective catalysts in a range of organic reactions, including hydrogenation, carbonylation, and C-H functionalization.

Key Catalytic Reactions

-

Methanol Carbonylation (Cativa Process): An iridium-based catalyst ([Ir(CO)₂I₂]⁻) is used for the industrial production of acetic acid from methanol and carbon monoxide.[17] This process is more efficient and environmentally friendly than the older rhodium-catalyzed Monsanto process.[17]

-

Asymmetric Hydrogenation: Chiral iridium catalysts are employed for the enantioselective synthesis of valuable chiral compounds.[18]

-

Hydrosilylation: Iridium catalysts are used in the hydrosilylation of alkynes, a key transformation in organic synthesis.[19]

Visualization: Cativa Process for Acetic Acid Synthesis

Electrochemical and Biomedical Applications

Iridium's biocompatibility, corrosion resistance, and unique electrochemical properties have led to its use in sensors and medical implants.

Iridium Oxide in Sensors

Iridium oxide (IrOx) films are widely used in the development of electrochemical sensors, particularly for pH measurement.[20][21][22] These sensors exhibit a fast response, chemical stability, and can operate in harsh environments.[21] Iridium oxide-based sensors have also been developed for the detection of glucose and hydrogen peroxide.[20]

Iridium in Biomedical Implants

Platinum-iridium alloys are used in biomedical applications due to their excellent mechanical and electrochemical properties.[6] These alloys are utilized in the fabrication of microelectrodes for neurological stimulation and recording.[6] The addition of iridium to platinum significantly increases its hardness and wear resistance.[2][6] Radioactive isotopes of iridium are also used in brachytherapy for cancer treatment.[23]

Conclusion

Iridium's remarkable and diverse properties have established it as a critical material in numerous high-technology fields. From enabling the production of high-quality single crystals for advanced electronics and photonics to enhancing the efficiency of OLED displays and catalyzing important industrial chemical processes, the applications of iridium continue to expand. Its role in protective coatings for extreme environments and in sensitive biomedical devices further underscores its importance. As research continues, the unique attributes of iridium are poised to drive further innovations in materials science, impacting a wide array of scientific and industrial domains.

References

- 1. metalstek.com [metalstek.com]

- 2. youtube.com [youtube.com]

- 3. furuyametal.jp [furuyametal.jp]

- 4. Iridium Crucibles for Single Crystal Growing [heraeus-precious-metals.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. heraeus-precious-metals.com [heraeus-precious-metals.com]

- 8. Iridium Coating: Processes, Properties and Application. Part I | Johnson Matthey Technology Review [technology.matthey.com]

- 9. substratasolutions.com [substratasolutions.com]

- 10. commons.erau.edu [commons.erau.edu]

- 11. Deposition of Iridium Coating on Pure Tungsten and High-Temperature Oxidation Behavior at 1300 K [mdpi.com]

- 12. OLED - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application [frontiersin.org]

- 16. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetic acid - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Iridium (III) Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of luminescent Iridium (III) complexes, which are of significant interest for applications in organic light-emitting diodes (OLEDs), photoredox catalysis, bioimaging, and photodynamic therapy. The following sections outline the general synthetic strategy, detailed experimental procedures for a representative complex, a summary of quantitative data for various complexes, and key characterization methods.

General Synthetic Strategy

The most common and versatile method for synthesizing heteroleptic Iridium (III) complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine) and N^N is an ancillary diimine ligand (e.g., 2,2'-bipyridine), involves a two-step procedure. First, the chloro-bridged iridium (III) dimer, [(C^N)2Ir(μ-Cl)]2, is synthesized. This dimer is then reacted with the desired ancillary N^N ligand to yield the final cationic complex.[1]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of heteroleptic Iridium (III) complexes.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative Iridium (III) complex, (2,2'-Bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, [Ir(ppy)2(bpy)]PF6.

Protocol 1: Synthesis of [Ir(ppy)2(bpy)]PF6

Materials:

-

Iridium (III) chloride hydrate (IrCl₃·nH₂O)

-

2-phenylpyridine (ppy)

-

2,2'-bipyridine (bpy)

-

2-ethoxyethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Step 1: Synthesis of the Chloro-bridged Iridium (III) Dimer, [(ppy)2Ir(μ-Cl)]2

-

In a round-bottom flask, combine Iridium (III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).

-

Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. A yellow precipitate will form.[2]

-

Cool the mixture to room temperature.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the solid sequentially with water, ethanol, and finally a small amount of diethyl ether or hexane.

-

Dry the resulting yellow powder under vacuum. The dimer is typically used in the next step without further purification.

Step 2: Synthesis of [Ir(ppy)2(bpy)]PF6

-

Suspend the chloro-bridged dimer, [(ppy)2Ir(μ-Cl)]2 (1.0 eq), and 2,2'-bipyridine (2.2 eq) in a suitable solvent such as a 2:1 mixture of dichloromethane and methanol.[1]

-

Reflux the mixture under an inert atmosphere for 4-6 hours. The solution should become a clear, bright yellow.[1]

-

Cool the reaction mixture to room temperature.

-

In a separate flask, prepare a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆).

-

Add the NH₄PF₆ solution dropwise to the reaction mixture with vigorous stirring. A yellow precipitate of the hexafluorophosphate salt will form.

-

Stir the mixture at room temperature for an additional 1-2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol or diethyl ether.

-

Dry the crude product under vacuum.

Purification:

The crude [Ir(ppy)2(bpy)]PF6 can be purified by column chromatography on silica gel using a gradient eluent system, typically starting with dichloromethane and gradually increasing the polarity with acetonitrile or methanol. The fractions containing the desired product are collected and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a solvent system such as dichloromethane/hexane or acetone/pentane.

Quantitative Data Summary

The following table summarizes the synthesis and photophysical data for several representative Iridium (III) complexes.

| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N) | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (µs) |

| 1 | 2-phenylpyridine (ppy) | 2,2'-bipyridine (bpy) | ~79[1] | ~255, 380 | ~590-610 | ~0.1-0.2 | ~1-2 |

| 2 | 2-phenylpyridine (ppy) | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | >60[3] | ~260, 385 | ~580-600 | ~0.3-0.4 | ~1.5-2.5 |

| 3 | 2-(2,4-difluorophenyl)pyridine (dfppy) | 2,2'-bipyridine (bpy) | >60[3] | ~260, 370 | ~470-490 | ~0.4-0.6 | ~1-2 |

| 4 | 1-phenylisoquinoline (piq) | 2,2'-bipyridine (bpy) | ~72[1] | ~270, 400 | ~620-640 | ~0.2-0.3 | ~0.5-1.5 |

Note: The exact photophysical properties can vary depending on the solvent and measurement conditions.

Characterization

The synthesized Iridium (III) complexes should be thoroughly characterized to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the complex and the coordination of the ligands. In the ¹H NMR spectrum of [Ir(ppy)2(bpy)]PF6, the proton signals of the coordinated ligands will show characteristic downfield shifts compared to the free ligands. For instance, the proton adjacent to the nitrogen on the phenylpyridine ligand (H⁶) typically shifts significantly downfield upon cyclometalation.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the molecular weight and isotopic pattern of the cationic complex.

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic absorption properties of the complex. The spectra typically show intense ligand-centered (π-π*) transitions in the UV region and lower energy metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) bands in the visible region.[4] Photoluminescence spectroscopy is used to determine the emission maximum (λem), which dictates the color of the emitted light.

Quantum Yield and Lifetime Measurements

The phosphorescence quantum yield (Φ) and excited-state lifetime (τ) are crucial parameters for assessing the efficiency of the emissive process. These are typically measured using specialized spectroscopic techniques and are often reported relative to a standard of known quantum yield.

The relationship between the structure of the ligands and the resulting photophysical properties is a key area of research in the development of new Iridium (III) complexes.

Caption: Relationship between ligand structure and photophysical properties.

References

- 1. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detailed Molecular and Structural Analysis of Dual Emitter IrQ(ppy)2 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cationic iridium(iii) complexes bearing ancillary 2,5-dipyridyl(pyrazine) (2,5-dpp) and 2,2′:5′,2′′-terpyridine (2,5-tpy) ligands: synthesis, optoelectronic characterization and light-emitting electrochemical cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Iredium-Catalyzed Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-catalyzed hydrogenation has emerged as a powerful and versatile tool in modern organic synthesis, particularly for the asymmetric reduction of a wide range of functional groups. This methodology is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of chiral molecules, where precise control of stereochemistry is crucial for biological activity. Iridium catalysts, often employed with chiral ligands, exhibit high activity and selectivity for the hydrogenation of various substrates, including unfunctionalized olefins, imines, ketones, and heteroaromatics.

The versatility of iridium catalysts stems from the tunability of their steric and electronic properties through the appropriate choice of ligands. This allows for the optimization of reactivity and enantioselectivity for specific transformations. These reactions are typically performed under a hydrogen atmosphere in a high-pressure reactor, often referred to as an autoclave. This document provides a detailed overview of the experimental setup, protocols for catalyst preparation and hydrogenation reactions, and a summary of quantitative data for selected transformations.

Experimental Workflow